molecular formula C16H21N3O2 B11057717 2-amino-6-tert-butyl-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile

2-amino-6-tert-butyl-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile

Cat. No.: B11057717
M. Wt: 287.36 g/mol
InChI Key: VRGACUCQYZATBY-UHFFFAOYSA-N
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Description

2-Amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential pharmacological properties and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide typically involves multi-component reactions. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol or DMSO and bases such as potassium carbonate. The reaction is usually carried out under reflux conditions or with the aid of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction. Catalysts and reaction conditions are optimized to ensure cost-effectiveness and sustainability in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, which can further be utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of 2-amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and methoxy substituents contribute to its stability and potential pharmacological properties .

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

2-amino-6-tert-butyl-8a-methoxy-5,6,7,8-tetrahydrochromene-3,4-dicarbonitrile

InChI

InChI=1S/C16H21N3O2/c1-15(2,3)10-5-6-16(20-4)13(7-10)11(8-17)12(9-18)14(19)21-16/h10H,5-7,19H2,1-4H3

InChI Key

VRGACUCQYZATBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(C(=C(C(=C(O2)N)C#N)C#N)C1)OC

Origin of Product

United States

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